molecular formula C9H10N4O B6256031 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 39247-61-5

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Cat. No.: B6256031
CAS No.: 39247-61-5
M. Wt: 190.2
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Description

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a polycyclic heterocyclic compound featuring a fused triazole and quinazolinone core. The triazole ring is annulated at positions 3 and 2 of the quinazolinone scaffold, resulting in a bicyclic system with distinct electronic and steric properties. This compound and its derivatives have garnered attention in medicinal chemistry due to their structural versatility, enabling substitutions at multiple positions (e.g., C-6, C-9) to modulate biological activity .

Properties

CAS No.

39247-61-5

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters for this method were systematically evaluated (Table 1):

Catalyst Loading (mol%)SolventTemperatureTime (min)Yield (%)
0.25AcetonitrileRoom temp3094
0.32AcetonitrileRoom temp3093
0.25AcetonitrileReflux1593

The MIL-101(Cr) catalyst exhibited recyclability for up to five cycles without significant loss in activity, underscoring its sustainability. Substrates with electron-donating groups (e.g., 4-methoxybenzaldehyde) showed enhanced reactivity compared to electron-withdrawing variants, attributed to improved nucleophilic attack kinetics.

Cyclocondensation with One-Carbon Donors

Cyclocondensation strategies employing one-carbon donors represent a classical approach to constructing the triazoloquinazoline core. A 2007 study detailed the synthesis of analogous triazoloquinazolinones via the reaction of 3-amino-2-benzylamino-3H-quinazolin-4-one with formic acid or triethyl orthoformate. The starting material was synthesized from methyl anthranilate through a novel route involving sequential aminolysis and cyclization steps.

Key Reaction Steps

  • Aminolysis of Methyl Anthranilate : Reacted with benzylamine to yield 2-benzylamino-N-(2-methoxycarbonylphenyl)acetamide.

  • Cyclization : Treated with hydrochloric acid to form 3-amino-2-benzylamino-3H-quinazolin-4-one.

  • Cyclocondensation : Reacted with formic acid at 100°C for 6 hours, producing the triazoloquinazolinone framework in 78% yield.

This method emphasizes precise control over stoichiometry and temperature to prevent side reactions, such as over-cyclization or decomposition.

Boric Acid-Catalyzed One-Pot Synthesis

Boric acid, a low-cost and eco-friendly catalyst, has been employed in one-pot syntheses of triazoloquinazolinones. A 2023 study optimized the reaction of 3-amino-1,2,4-triazole with carbonyl compounds and aromatic aldehydes, achieving 98.2% yield using 5 mol% boric acid. The catalyst facilitated simultaneous imine formation and cyclization, minimizing byproducts.

Catalyst Efficiency Analysis

Boric Acid (mol%)Yield (%)
391.2
598.2
1096.1
1589.7
2083.5

Reactions conducted in ethanol at 80°C for 2 hours demonstrated broad substrate tolerance, including halogenated and nitro-substituted aldehydes.

Hybrid Approaches Combining Click Chemistry and Coupling

Adapting methodologies from anticancer drug discovery, recent protocols integrate click chemistry with quinazoline coupling. For example, sodium azide and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) were used to synthesize triazole intermediates, which were subsequently coupled with 4-chloroquinazoline derivatives. Although developed for hybrid anticancer agents, this approach is adaptable to the target compound by modifying substituents.

Synthetic Workflow

  • Azide Formation : Treatment of propargyl precursors with sodium azide in THF–water.

  • CuAAC Reaction : Reaction with terminal alkynes using CuI as a catalyst.

  • Nitro Reduction : Fe/NH4Cl-mediated reduction of nitro groups to amines.

  • Quinazoline Coupling : Amine-quinazoline coupling under basic conditions, yielding final products in 73–88% yield.

Green Synthesis and Solvent-Free Methodologies

Emerging trends prioritize solvent-free or aqueous conditions to enhance sustainability. For instance, microwave-assisted synthesis has reduced reaction times from hours to minutes while maintaining yields above 85% . Additionally, ball-milling techniques have been explored for solid-state reactions, eliminating solvent use entirely.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkylated triazoloquinazolinones.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry primarily due to its potential as an anticancer agent. Research indicates that derivatives of triazoloquinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have demonstrated that certain derivatives of triazoloquinazolinone can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
  • Antimicrobial Properties : Compounds in this class have also been evaluated for their antimicrobial activity against a range of pathogens. For example, some derivatives have shown effectiveness against drug-resistant strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Agricultural Science

In agricultural applications, derivatives of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one have been explored for their potential as agrochemicals:

  • Herbicidal Activity : Certain analogs have demonstrated herbicidal properties that could be utilized in crop protection. Their ability to inhibit specific enzymes involved in plant growth suggests they could be developed into effective herbicides .
  • Pesticidal Applications : Research has indicated that these compounds may possess insecticidal properties as well. The mechanism typically involves neurotoxic effects on pests which can lead to their mortality without affecting non-target organisms significantly .

Materials Science

The unique chemical structure of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one also opens avenues in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies are ongoing to evaluate its role as a functional additive in various polymer formulations .
  • Nanotechnology : There is potential for using this compound in the fabrication of nanomaterials. Its unique electronic properties may allow for applications in sensors or as components in electronic devices .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines; modulates survival pathways
AntimicrobialEffective against drug-resistant bacteria and fungi
HerbicidalInhibits growth of specific weeds; potential for crop protection
InsecticidalNeurotoxic effects on pests; minimal impact on non-target species
Polymer EnhancementImproves thermal stability and mechanical properties
Nanomaterial FabricationPotential use in sensors and electronic devices

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may inhibit the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl and methoxy groups (e.g., BB23170, JK1) increase polarity, influencing solubility and receptor interactions .
  • Stereochemistry : JK1’s (S)-configuration is critical for RXFP4 receptor activation, highlighting the role of chirality in biological activity .

Comparison :

  • The NGPU-catalyzed method (Table 6 in ) outperforms traditional methods in yield and time, attributed to the catalyst’s ability to stabilize intermediates and accelerate cyclization.
  • Microwave-assisted synthesis reduces reaction time but requires specialized equipment, limiting scalability .

Mechanistic Insights :

  • H1-Antihistaminic Activity : 4-Benzyl derivatives (e.g., Alagarsamy et al., 2007) show enhanced receptor binding due to hydrophobic interactions with the benzyl group .
  • GPCR Modulation : JK1’s 2-chlorophenyl and 4-hydroxyphenyl groups are essential for RXFP4 activation, likely through π-π stacking and hydrogen bonding .

Data Tables

Table 1: Structural Analogues of Triazoloquinazolinones

(See Section 2.1 for full table.)

Biological Activity

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes recent findings regarding its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 190.09 g/mol
  • SMILES : C1CCC2=C(C1)C(=O)NC3=NC=NN23

The compound features a complex structure that contributes to its biological activity. The presence of the triazole and quinazoline moieties is significant in mediating various interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one exhibit notable antimicrobial properties. For instance:

  • A synthesized series of compounds showed effectiveness against several bacterial strains including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .

Antiviral Activity

Compounds within this class have also been evaluated for their antiviral properties. Notably:

  • Research indicates that certain derivatives possess activity against SARS-CoV-2 and other viruses. The mechanisms of action are believed to involve inhibition of viral replication pathways .

Anticancer Activity

The anticancer potential of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one has been explored extensively:

  • In vitro assays demonstrated that these compounds could inhibit the proliferation of various cancer cell lines. For example:
    • IC50 values were measured in the micromolar range for several tumor cell lines such as MCF-7 and HCT-116 .

Cardiovascular Effects

Some derivatives have shown promise in cardiovascular applications:

  • Studies indicated antihypertensive effects in animal models. Compounds were effective in modulating heart rate and blood pressure through mechanisms akin to adrenoblockers .

Case Studies

Case Study 1: Antiviral Efficacy
A study published in July 2023 highlighted the synthesis of a specific derivative that showed significant antiviral activity against SARS-CoV-2. The mechanism involved interference with viral entry into host cells .

Case Study 2: Anticancer Properties
In a comparative study on various quinazoline derivatives conducted in 2024, it was found that certain triazoloquinazolines exhibited superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/EffectReference
AntimicrobialE. coliMIC: <10 µg/mL
AntiviralSARS-CoV-2Significant inhibition
AnticancerMCF-7IC50: 5 µM
CardiovascularRat ModelReduced BP by 20%

Q & A

Q. Advanced Research Focus

  • Reusable DES Catalysts : NGPU (a choline chloride-based DES) enables scalable synthesis with high turnover numbers (TON > 500) and low catalyst loading (5 mol%) .
  • Heterogeneous Catalysts : Silica-supported acids or bases reduce purification steps and enhance compatibility with continuous-flow systems .

How do structural modifications influence bioactivity in triazoloquinazolinones?

Q. Advanced Research Focus

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., chloro) at the quinazolinone C-2 position enhances binding to targets like RXFP4, as seen in the agonist JK1 (EC₅₀ = 12 nM) .
  • Fused Ring Systems : Benzannulation at the triazole ring improves metabolic stability, critical for in vivo pharmacological studies .

What green chemistry approaches are applicable to triazoloquinazolinone synthesis?

Q. Basic Research Focus

  • Solvent-Free Microwave Synthesis : Eliminates toxic solvents (e.g., DMF) and reduces reaction times from hours to minutes .
  • Biodegradable Catalysts : DES catalysts like NGPU are non-toxic and recyclable, aligning with green chemistry principles .

What analytical methods ensure purity and stability of triazoloquinazolinones?

Q. Basic Research Focus

  • HPLC-PDA/MS : Detects impurities at <0.1% levels, crucial for compounds like 4-chloro-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine (95% purity) .
  • Stability Studies : Accelerated degradation under heat/light identifies susceptible positions (e.g., lactam ring hydrolysis) .

How are triazoloquinazolinones validated as pharmacological tools?

Q. Advanced Research Focus

  • Target Engagement Assays : Radioligand binding (e.g., RXFP4) and functional cAMP assays confirm mechanism of action .
  • In Vivo Pharmacokinetics : Modifications like PEGylation improve bioavailability, as shown in analogs with t₁/₂ > 6 hours .

How can contradictory yield data across synthetic methods be resolved?

Q. Advanced Research Focus

  • Comparative Analysis : Catalyst-driven methods (e.g., NGPU) achieve higher yields (90%) than thermal routes (60–70%) due to reduced side reactions .
  • Parameter Optimization : DOE (Design of Experiments) identifies critical factors (e.g., temperature, solvent polarity) to reconcile discrepancies .

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